N-(2,5-dimethoxyphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide
Description
N-(2,5-Dimethoxyphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide is a quinoline-derived compound with a carboxamide functional group at the 4-position of the quinoline core. The quinoline scaffold is substituted at the 2-position with a 4-methylphenyl group and at the 4-carboxamide position with a 2,5-dimethoxyphenyl moiety (Fig. 1). Its molecular formula is C₂₄H₂₀N₂O₃, with an average molecular mass of 384.435 g/mol and a monoisotopic mass of 384.147392 g/mol . This compound is structurally notable for its dual aromatic systems (quinoline and substituted phenyl rings) and electron-donating methoxy groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-16-8-10-17(11-9-16)22-15-20(19-6-4-5-7-21(19)26-22)25(28)27-23-14-18(29-2)12-13-24(23)30-3/h4-15H,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGQQADWLIOSTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801167033 | |
| Record name | N-(2,5-Dimethoxyphenyl)-2-(4-methylphenyl)-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540792-75-4 | |
| Record name | N-(2,5-Dimethoxyphenyl)-2-(4-methylphenyl)-4-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540792-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,5-Dimethoxyphenyl)-2-(4-methylphenyl)-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, where an aromatic aldehyde reacts with an amide in the presence of a base.
Substitution Reactions: The 2,5-dimethoxyphenyl and 4-methylphenyl groups can be introduced through electrophilic aromatic substitution reactions.
Amidation: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of quinoline reacts with an amine.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methoxy groups may be converted to hydroxyl groups.
Reduction: Reduction reactions can reduce the quinoline ring or the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Reduced quinoline or amine derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA to inhibit replication or transcription.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Variation: While the target compound and 4k retain the quinoline core, the pyridine analog () replaces quinoline with pyridine, reducing aromaticity and altering electronic properties .
Methoxy Positioning: The 2,5-dimethoxyphenyl group in the target compound may confer greater steric hindrance and lipophilicity than single methoxy substitutions (e.g., 4k’s 4-methoxyphenyl group) .
Functional Group Diversity : Carboxamide derivatives (target compound, 4k) contrast with carboxyl chloride derivatives (), which are more reactive and serve as intermediates in synthesis .
Implications of Structural Differences
The carboxamide group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to carboxyl chlorides .
Physicochemical Properties: Lipophilicity: The 4-methylphenyl and dimethoxyphenyl groups in the target compound likely increase lipophilicity (logP) compared to 4k’s chloro and methoxy substituents . Melting Points: Derivatives like 4k exhibit melting points of 223–225°C (ethanol), whereas carboxyl chloride analogs () show higher melting points (e.g., 232°C for 2-phenyl-4-quinoloylcarbamide), reflecting crystallinity differences .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoline core with specific substitutions that enhance its biological properties. Its molecular formula is , and it possesses structural characteristics that contribute to its pharmacological activity:
- Quinoline Core : Known for various biological activities.
- Dimethoxy and Methyl Substituents : These groups may influence lipophilicity and receptor interactions.
The mechanism by which this compound exerts its effects is not fully elucidated but is believed to involve:
- Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that this compound may activate apoptotic pathways in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 8.3 | Inhibition of EGFR signaling pathway |
| HeLa (Cervical Cancer) | 12.0 | Disruption of cell cycle progression |
These findings indicate that the compound may serve as a lead candidate for further development in cancer therapeutics.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been studied for antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.5 to 1.0 µg/mL against various bacterial strains, indicating potent antibacterial activity.
- Mechanism : The antimicrobial action is suggested to involve disruption of bacterial cell membranes and inhibition of DNA synthesis.
Case Studies and Research Findings
-
Case Study on Cancer Cell Lines :
A study evaluated the efficacy of the compound against a panel of cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, with notable effects observed in breast and lung cancer cells. -
Antimicrobial Efficacy Study :
Another research effort focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed that it effectively inhibited bacterial growth and biofilm formation. -
Pharmacokinetic Studies :
Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics, making it a suitable candidate for oral administration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
